4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester
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Overview
Description
4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester is a complex organic compound featuring a pyrano[2,3-c]pyrazole core. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of various functional groups such as amino, cyano, and ester groups contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester typically involves a multi-step process:
Formation of Pyrano[2,3-c]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrano[2,3-c]pyrazole core. This can be achieved through a one-pot reaction involving ethyl acetoacetate, hydrazine hydrate, and thiophene-2-carbaldehyde under reflux conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the amino and cyano groups. This can be done through nucleophilic substitution reactions using suitable reagents such as ammonia and cyanogen bromide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing catalysts that enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines and alcohols.
Substitution: Introduction of various functional groups such as halides, nitro groups, etc.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antiviral, and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine
In medicine, the compound shows promise in the development of drugs for treating diseases such as cancer and inflammatory disorders. Its ability to interact with multiple biological targets makes it a versatile molecule for drug discovery.
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester
- 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, making it more effective in certain applications.
Properties
Molecular Formula |
C19H14N4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C19H14N4O3S/c1-25-19(24)11-6-4-10(5-7-11)14-12(9-20)17(21)26-18-15(14)16(22-23-18)13-3-2-8-27-13/h2-8,14H,21H2,1H3,(H,22,23) |
InChI Key |
ZYNSZEZCHFPXQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Origin of Product |
United States |
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